(+)-Biotin-PEG4-azide
Description
Significance of Bio-orthogonal Reactions in Contemporary Chemical Biology
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgpcbiochemres.com Coined by Carolyn R. Bertozzi, who was a co-recipient of the 2022 Nobel Prize in Chemistry for this work, the concept has become indispensable. wikipedia.orgnih.gov These reactions are characterized by their high selectivity, rapid kinetics, and biocompatibility, allowing for the precise modification of biomolecules in their natural environment. pcbiochemres.comnih.gov
The power of bio-orthogonal chemistry lies in a two-step approach. First, a "chemical reporter," a functional group not naturally found in the biological system, is introduced into a target biomolecule. wikipedia.org This could be an azide-modified sugar that gets incorporated into a cell's glycans, for example. chempep.com Second, a probe molecule containing a complementary functional group is introduced, which then selectively "clicks" with the reporter group, attaching a label (like a fluorescent dye or an affinity tag) to the target. wikipedia.org This allows for the tracking and study of biomolecules in real-time within living cells without causing toxicity. wikipedia.orgrsc.org Key examples of bio-orthogonal reactions include the Staudinger ligation and various forms of azide-alkyne cycloadditions. nih.gov
Overview of Biotinylation Strategies
Biotinylation is the process of attaching biotin (B1667282) (vitamin H) to other molecules. nih.govwikipedia.org This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. chempep.com This high-affinity binding makes biotin an ideal tag for a multitude of applications, including immunoassays, protein purification, and cell surface labeling. labmanager.comcreative-diagnostics.com
There are two primary methods for biotinylating molecules:
Chemical Biotinylation: This approach uses biotinylation reagents to attach biotin to specific functional groups on a target molecule, such as primary amines, sulfhydryls, or carboxyl groups. wikipedia.orglabmanager.com While versatile, this method can sometimes lack the specificity of enzymatic approaches. labmanager.com
Enzymatic Biotinylation: This highly specific method utilizes an enzyme, biotin protein ligase, to covalently bond biotin to a particular lysine (B10760008) residue within a specific peptide sequence, known as an AviTag. wikipedia.orglabmanager.com
The choice of biotinylation strategy depends on several factors, including the need for site-specificity, the stability of the target molecule, and whether the labeling is performed in vitro or in vivo. nih.gov
Positioning of (+)-Biotin-PEG4-azide within Bioconjugation Methodologies
This compound is a sophisticated, heterobifunctional linker molecule that sits (B43327) at the intersection of biotinylation and click chemistry. chempep.combiosynth.com It is a powerful tool for researchers, combining three key features into a single reagent:
A Biotin Moiety: For strong and specific binding to streptavidin or avidin. chempep.com
An Azide (B81097) Group (-N3): A key functional group for bio-orthogonal click chemistry reactions. chempep.com
A PEG4 Spacer: A tetraethylene glycol linker that provides several advantages. chempep.com
The azide group allows for the specific labeling of molecules that have been modified to contain an alkyne group. lumiprobe.com This reaction can be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which is "copper-free" and thus ideal for use in living cells where copper can be toxic. chempep.commedchemexpress.com
The PEG4 linker enhances the aqueous solubility of the molecule and provides a flexible spacer that minimizes steric hindrance. chempep.combroadpharm.com This separation between the biotin tag and the target molecule ensures that the biotin can efficiently bind to streptavidin. lumiprobe.com Furthermore, PEGylation is known to reduce non-specific binding to other biological components. chempep.com
In essence, this compound serves as a bridge, allowing researchers to first use click chemistry to attach it to a specific alkyne-modified target and then use the biotin tag for detection, purification, or immobilization. chempep.comcd-bioparticles.net This makes it an invaluable reagent for a wide range of applications, including protein labeling, the creation of PROTACs (proteolysis-targeting chimeras), and the functionalization of biomolecules and nanomaterials. chempep.commedchemexpress.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 875770-34-6 | lumiprobe.com |
| Alternate CAS Number | 1309649-57-7 | chempep.combiosynth.combroadpharm.com |
| Molecular Formula | C₂₀H₃₆N₆O₆S | biosynth.comchemimpex.com |
| Molecular Weight | 488.6 g/mol | biosynth.com |
| Appearance | Beige to white solid/powder/crystal | lumiprobe.comchemimpex.com |
| Solubility | Soluble in DMSO, DMF, and water | chemicalbook.com |
| Storage Temperature | -20°C | broadpharm.comchemicalbook.com |
Research Applications of this compound
| Application Area | Description | Source(s) |
| Click Chemistry Biotinylation | Used to label alkyne-containing molecules via copper-catalyzed or copper-free click reactions. | chempep.comlumiprobe.commedchemexpress.com |
| Biomolecule Labeling | Enables the biotinylation of proteins, antibodies, nucleic acids, lipids, and glycans for detection and analysis. | chempep.com |
| Protein Purification | Facilitates affinity chromatography purification of target proteins from complex mixtures using streptavidin/avidin resins. | chempep.com |
| PROTAC Synthesis | Acts as a biotin-labeled, PEG-based linker in the synthesis of PROTACs for targeted protein degradation. | medchemexpress.com |
| Drug Delivery Systems | Utilized in the creation of advanced drug delivery systems, including biotinylated nanoparticles, to improve therapeutic specificity. | chemimpex.com |
| Diagnostics Development | Applied in the development of sensitive and specific diagnostic assays and arrays. | chempep.comchemimpex.com |
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Functional Modularity of + Biotin Peg4 Azide
Biotin (B1667282) Moiety: Role in Affinity-Based Interactions
At one end of the molecule is biotin, also known as vitamin B7. thermofisher.com The defining characteristic of the biotin moiety in this context is its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.comnih.gov This binding is one of the most robust non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M. thermofisher.comnih.gov This near-irreversible binding forms the basis for numerous applications in detection, purification, and immobilization of biomolecules. thermofisher.comcarnabio.com
Once conjugated to a molecule of interest, the biotin tag serves as a highly specific handle for affinity-based procedures. thermofisher.com For instance, biotinylated proteins or nucleic acids can be readily isolated from complex mixtures using streptavidin-coated surfaces, such as beads or chromatography columns. chempep.com The strength of the biotin-streptavidin interaction ensures efficient capture and purification even under stringent washing conditions. nih.gov
| Interaction Pair | Dissociation Constant (Kd) | Key Features |
| Biotin-Avidin/Streptavidin | ~10⁻¹⁵ M | Extremely high affinity, rapid bond formation, high specificity, stable against pH, temperature, and denaturing agents. thermofisher.comnih.govplos.org |
Recent studies have provided detailed kinetic and thermodynamic characterizations of this interaction. While often assumed to be diffusion-limited, the association rate constant (kon) has been shown to be slower than expected, with a strong temperature dependence, suggesting a more complex binding mechanism than simple diffusion. nih.govplos.org Droplet-based microfluidics have been employed to study these kinetics in real-time, revealing binding rate constants in the range of 3.0 × 10⁶ to 4.5 × 10⁷ M⁻¹ s⁻¹. acs.orgresearchgate.net
Polyethylene Glycol (PEG4) Linker: Contribution to Biocompatibility and Steric Hindrance Minimization
Key contributions of the PEG4 linker include:
Enhanced Solubility: PEG is a hydrophilic polymer, and its inclusion in the linker structure increases the aqueous solubility of the entire conjugate. This is particularly advantageous when working with hydrophobic biomolecules or in aqueous biological environments. chempep.combiochempeg.comcreative-biolabs.comaxispharm.com
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. chempep.comcreativepegworks.com By creating a hydration shell, it can mask the conjugated molecule from the immune system and reduce non-specific interactions with other biological components. chempep.comnih.govbiochempeg.comnih.gov
Steric Hindrance Minimization: The length and flexibility of the PEG4 chain provide spatial separation between the biotin moiety and the azide (B81097) group, as well as the molecule to which it is attached. chempep.comnih.govbaseclick.eu This separation minimizes steric hindrance, ensuring that both the biotin can efficiently bind to streptavidin and the azide can participate in click chemistry reactions without interfering with the function of the target molecule. chempep.comnih.govresearchgate.net
The "stealth" properties conferred by the PEG linker are essential for in vivo applications, as they can prolong the circulation time of conjugated molecules by reducing renal clearance and proteolytic degradation. axispharm.comnih.gov The precise length of the PEG chain can be tuned to optimize the spacing and pharmacokinetic properties for specific applications. chempep.comprecisepeg.com
Azide Functional Group: Foundation for Click Chemistry Reactivity
The terminal azide group (−N₃) is the reactive handle that enables the covalent attachment of the biotin-PEG4 moiety to other molecules through "click chemistry". chempep.combaseclick.eu This group is relatively stable and largely inert to biological functionalities, making it an ideal bioorthogonal reactive partner. chempep.comnih.gov
The azide group's primary reactivity is in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole ring. organic-chemistry.orgwikipedia.orgnih.gov Two main types of click chemistry reactions utilize the azide group:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the azide with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.orgwikipedia.orgacs.org The reaction is rapid, high-yielding, and can be performed under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications. organic-chemistry.orgnih.govenamine.net
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). chempep.comnih.govnih.govmagtech.com.cn The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a potentially toxic metal catalyst, which is a significant advantage for applications in living cells or in vivo. chempep.comnih.govpcbiochemres.commedchemexpress.comresearchgate.net
The formation of the stable triazole linkage through these reactions provides a robust and reliable method for attaching the biotin tag to a wide variety of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules. lumiprobe.comresearchgate.netcarlroth.com
| Click Chemistry Reaction | Key Features |
| CuAAC | Requires a Copper(I) catalyst, high reaction rates, forms a 1,4-disubstituted triazole. organic-chemistry.orgacs.orgresearchgate.net |
| SPAAC | Copper-free, driven by ring strain of cyclooctynes, bioorthogonal for in vivo applications. chempep.comnih.govnih.govmagtech.com.cn |
Mechanistic Principles of Click Chemistry with + Biotin Peg4 Azide
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. jpt.com It involves the reaction between an azide (B81097), such as the one present in (+)-Biotin-PEG4-azide, and a terminal alkyne to form a stable triazole linkage. chempep.comsigmaaldrich.com This reaction is characterized by its high specificity, quantitative yields, and compatibility with a wide range of functional groups found in biological systems. jpt.com The reaction proceeds under mild conditions, often in aqueous environments, making it suitable for bioconjugation applications. jpt.comorganic-chemistry.org
The key to the CuAAC reaction is the use of a copper(I) catalyst, which significantly accelerates the rate of the cycloaddition. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. organic-chemistry.org
A critical component of the catalytic system, especially in biological contexts, is the use of accelerating and stabilizing ligands. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble and highly effective ligand for CuAAC reactions. jenabioscience.comtcichemicals.comvectorlabs.com It serves a dual purpose: it accelerates the reaction by maintaining copper in its active Cu(I) oxidation state and protects biomolecules from oxidative damage that can be caused by copper ions. jenabioscience.comnih.gov THPTA is considered a superior alternative to the water-insoluble ligand TBTA for applications in aqueous media. jenabioscience.com The use of ligands like THPTA is crucial for minimizing cellular toxicity and preserving the function of sensitive biomolecules during labeling experiments. vectorlabs.comiris-biotech.de
| Property | Description | Reference |
|---|---|---|
| Function | Accelerates CuAAC reaction and protects biomolecules. | jenabioscience.com |
| Solubility | Water-soluble. | jenabioscience.comtcichemicals.com |
| Advantage | Superior to TBTA for aqueous reactions. | jenabioscience.com |
| Application | Bioconjugation in living systems. | tcichemicals.comtcichemicals.com |
The kinetics of the CuAAC reaction are a key factor in its widespread adoption. The copper(I) catalyst provides an enormous rate acceleration, reported to be 10⁷ to 10⁸ times faster than the uncatalyzed reaction. organic-chemistry.org This allows for rapid and efficient conjugation even at low reactant concentrations. The reaction is largely insensitive to the pH range of 4 to 12 and proceeds well in aqueous conditions, which is a significant advantage for biological applications. organic-chemistry.org
The use of water as a solvent can even be beneficial, with DFT calculations indicating that the coordination of Cu(I) to the alkyne is exothermic in water, contributing to the rate acceleration. organic-chemistry.org The efficiency of CuAAC in aqueous media can be further enhanced by the use of appropriate ligands. mdpi.com For instance, the zwitterionic ligand betaine (B1666868) has been shown to dramatically accelerate the reaction in water at ambient temperature, allowing for excellent yields with very low levels of copper catalyst. rsc.org The reaction kinetics can be influenced by factors such as the concentration of copper and the ligand-to-copper ratio. mdpi.comnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Copper-Free Bioconjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC that eliminates the need for a copper catalyst. vectorlabs.com This "copper-free" click chemistry relies on the use of a strained cyclooctyne (B158145), which reacts spontaneously with an azide-containing molecule like this compound to form a stable triazole. nih.gov The high degree of ring strain (approximately 18 kcal/mol) in the cyclooctyne provides the driving force for the reaction. sigmaaldrich.comnih.gov
The reactivity of cyclooctynes in SPAAC is a direct result of their strained triple bond. This strain lowers the activation energy of the cycloaddition reaction compared to that of a linear alkyne. acs.orgresearchgate.net The reaction proceeds through a concerted 1,3-dipolar cycloaddition mechanism. researchgate.net The rate of the SPAAC reaction can be modulated by altering the structure of the cyclooctyne. acs.org For example, the introduction of fluorine atoms at the propargylic position can enhance the reaction rate. acs.org Different cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO), dibenzoazacyclooctyne (DIBAC), and biarylazacyclooctynone (BARAC), have been developed with varying reactivities to suit different experimental needs. acs.org The design of the cyclooctyne is therefore a key factor in the successful application of SPAAC. magtech.com.cn
| Cyclooctyne | Abbreviation | Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Cyclooctyne | Oct | 2.4 x 10⁻³ | acs.org |
| Monofluorinated cyclooctyne | MOFO | 4.3 x 10⁻³ | acs.org |
| Difluorinated cyclooctyne | DIFO | 7.6 x 10⁻² | acs.org |
The primary advantage of SPAAC for biological research is the elimination of the copper catalyst, which can be toxic to living cells. jpt.comvectorlabs.com This makes SPAAC highly suitable for applications in live cells and in vivo. vectorlabs.com The reaction is bioorthogonal, meaning it proceeds with high selectivity and does not interfere with native biological processes. wur.nl SPAAC reactions can be carried out under physiological conditions of temperature and pH. vectorlabs.com These mild reaction conditions help to preserve the structure and function of biomolecules. vectorlabs.com Consequently, SPAAC has been widely used for labeling proteins, glycans, and other biomolecules in living systems for applications such as fluorescence imaging and tracking. researchgate.netrsc.orgnih.gov
Comparative Analysis of CuAAC and SPAAC for Specific Research Contexts
Both CuAAC and SPAAC are powerful bioconjugation techniques, and the choice between them often depends on the specific research context. nih.gov
CuAAC is generally characterized by faster reaction kinetics than SPAAC. nih.gov It is also highly regiospecific, yielding exclusively the 1,4-disubstituted triazole isomer. nih.gov However, the requirement for a copper catalyst can be a significant drawback due to its cytotoxicity, which can be problematic for live-cell and in vivo studies. jpt.comresearchgate.net While ligands like THPTA can mitigate this toxicity, it remains a consideration. nih.gov
SPAAC, on the other hand, is completely copper-free, making it the preferred method for applications in living systems where cell viability is paramount. vectorlabs.comnih.gov The reaction conditions are exceptionally mild. vectorlabs.com A potential drawback of SPAAC is that it can produce a mixture of regioisomers, and the synthesis of strained cyclooctynes can be challenging and costly. nih.govresearchgate.net Additionally, some studies have noted that strained alkynes can exhibit off-target reactivity with certain cellular components, such as cysteine-containing proteins, which may lead to higher background signals in some applications. nih.gov
Ultimately, for in vitro applications where speed and regiospecificity are critical and potential toxicity is less of a concern, CuAAC may be the more suitable choice. For live-cell imaging and in vivo studies where biocompatibility is the primary concern, SPAAC is generally the superior option. nih.gov
| Feature | CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) | Reference |
|---|---|---|---|
| Catalyst | Copper(I) | None (Copper-free) | nih.gov |
| Biocompatibility | Potential cytotoxicity from copper. | High; suitable for live cells and in vivo. | vectorlabs.comresearchgate.net |
| Reaction Rate | Generally faster. | Generally slower, but can be enhanced with reactive cyclooctynes. | nih.gov |
| Regiospecificity | High (1,4-disubstituted triazole). | Forms a mixture of regioisomers. | nih.govnih.gov |
| Reagents | Terminal alkynes (less expensive). | Strained cyclooctynes (more expensive and complex to synthesize). | nih.govresearchgate.net |
| Primary Application | In vitro bioconjugation, material science. | Live-cell imaging, in vivo labeling. | nih.gov |
Applications of + Biotin Peg4 Azide in Chemical Biology and Proteomics Research
Affinity Labeling and Enrichment of Biomolecules
A primary application of (+)-Biotin-PEG4-azide is in the affinity labeling and enrichment of various biomolecules. The azide (B81097) group allows for its covalent attachment to alkyne-modified proteins, nucleic acids, or other molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), both forms of "click chemistry". vectorlabs.commedchemexpress.com Once labeled, the biotin (B1667282) handle serves as a powerful affinity tag for the efficient capture and enrichment of these biomolecules from complex mixtures using streptavidin or avidin-conjugated supports. lumiprobe.com
This compound is extensively used for the biotinylation of proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. lumiprobe.com This strategy is central to many proteomics workflows, enabling the selective enrichment of protein subpopulations for subsequent analysis by mass spectrometry. nih.gov In a typical pull-down assay, a cell lysate containing alkyne-modified proteins is treated with this compound. The resulting biotinylated proteins are then captured on streptavidin-coated beads, washed to remove non-specific binders, and eluted for identification and quantification by mass spectrometry. nih.govresearchgate.net This approach has been successfully employed to identify newly synthesized proteins, enzyme substrates, and post-translationally modified proteins. nih.govresearchgate.net
A study on chemical labeling of active serum thioester proteins utilized a biotin-PEG4-hydrazide probe to tag proteins, which were then captured using streptavidin resin for pull-down and subsequent identification by MALDI-TOF mass spectrometry. researchgate.net This methodology allowed for the successful identification of key complement proteins like C3 and C4, as well as α-2-macroglobulin. researchgate.net Another innovative technique, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), significantly enhances the detection of biotinylated proteins by mass spectrometry by enriching for the biotin tag at the peptide level, thereby improving the discrimination of true candidates from contaminants. acs.orgresearchgate.net
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Identification of active serum thioester proteins | Biotin-PEG4-hydrazide labeling, Streptavidin pull-down, MALDI-TOF MS | Successful identification of C3, C4, and α-2-macroglobulin in blood, plasma, and serum. | researchgate.net |
| Enhanced detection of biotinylated proteins | Direct Detection of Biotin-containing Tags (DiDBiT) with NHS-biotin and AHA labeling | Improved detection of biotin-modified peptides by up to 200-fold compared to traditional methods. | acs.org |
| Analysis of newly synthesized proteins | Metabolic labeling with azidohomoalanine (AHA), click chemistry with biotin-alkyne, and mass spectrometry | Enabled the identification and quantification of newly synthesized proteins in vitro and in vivo. | nih.gov |
The principles of biotin affinity and click chemistry extend to the study of nucleic acids. DNA or RNA can be modified to incorporate alkyne groups, either through chemical synthesis or enzymatic incorporation of alkyne-bearing nucleotides. These modified nucleic acids can then be labeled with this compound. lumiprobe.com The resulting biotinylated probes are invaluable for various hybridization techniques, such as Southern and Northern blotting, in situ hybridization, and microarray analysis. vectorlabs.comnih.gov The detection of the hybridized biotinylated probe is typically achieved through the high-affinity interaction with streptavidin conjugated to a reporter enzyme or fluorophore, offering a safe and stable alternative to radioactive labeling. nih.govnih.gov
The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of microarray and biosensor technology. nih.gov Oligonucleotides functionalized with an alkyne group can be reacted with this compound and subsequently immobilized onto streptavidin-coated surfaces. nih.gov This method provides a stable and oriented attachment of the oligonucleotide probes, which is crucial for reproducible and sensitive detection of target nucleic acid sequences. nih.gov The PEG4 linker in this compound plays a beneficial role by extending the oligonucleotide away from the surface, thereby improving its accessibility for hybridization with the target molecule. baseclick.eu This strategy has been employed in the development of quartz crystal microbalance (QCM) DNA biosensors for the detection of specific gene sequences. nih.gov
Fluorescent Labeling and Imaging Studies
Beyond enrichment, this compound facilitates the visualization and tracking of biomolecules in cellular environments. This is achieved by using fluorescently labeled streptavidin or avidin (B1170675) to detect the biotin tag.
By first labeling an alkyne-modified biomolecule with this compound, researchers can then introduce a fluorescently tagged streptavidin conjugate. baseclick.eucarlroth.com This two-step labeling approach allows for the visualization and tracking of the target biomolecule's localization and dynamics within live cells using fluorescence microscopy. chemimpex.com The strong, non-covalent interaction between biotin and streptavidin ensures a stable and specific signal. nih.gov The hydrophilic PEG4 linker helps to maintain the solubility and biological activity of the labeled molecule. lumiprobe.comlumiprobe.com
This compound is a key reagent in metabolic labeling strategies that utilize bioorthogonal chemistry. For instance, in the study of protein synthesis, cells can be cultured with unnatural amino acids containing an alkyne handle, such as homopropargylglycine (HPG), which is incorporated into newly synthesized proteins in place of methionine. researchgate.netnih.gov These alkyne-modified proteins can then be tagged with this compound via a click reaction. researchgate.net Subsequent detection with fluorescent streptavidin allows for the visualization of nascent proteins, providing spatial and temporal information on protein synthesis. nih.gov Similarly, the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be incorporated into newly synthesized DNA and subsequently labeled using the same click chemistry approach for imaging DNA replication.
This combination of metabolic labeling and click chemistry with this compound has become a powerful tool for studying dynamic cellular processes like protein synthesis and cell proliferation. nih.govnih.gov
| Application Area | Metabolic Label | Detection Method | Information Gained | Reference |
|---|---|---|---|---|
| Protein Synthesis | Homopropargylglycine (HPG) or Azidohomoalanine (AHA) | Click reaction with this compound, followed by fluorescent streptavidin | Localization and dynamics of newly synthesized proteins. | researchgate.netnih.gov |
| DNA Replication | 5-ethynyl-2'-deoxyuridine (EdU) | Click reaction with this compound, followed by fluorescent streptavidin | Sites and timing of DNA synthesis in proliferating cells. | medchemexpress.com |
| Glycan Imaging | Azide-functionalized sugars (e.g., Ac4ManNAz) | Click reaction with alkyne-biotin, followed by fluorescent streptavidin | Visualization of glycans on the cell surface. | nih.gov |
Analysis of Protein-Protein and Protein-Nucleic Acid Interactions
This compound plays a crucial role in modern methodologies aimed at elucidating the intricate networks of protein-protein and protein-nucleic acid interactions within their native cellular environment. Its application in proximity labeling and photo-cross-linking techniques has provided invaluable insights into cellular organization and function.
Proximity-dependent biotinylation identification (BioID) is a powerful technique for identifying physiologically relevant protein interactions in living cells. researchgate.net In this method, a protein of interest is fused to a promiscuous biotin ligase. researchgate.net This engineered protein then biotinylates nearby proteins, which can be subsequently captured using streptavidin-coated beads and identified by mass spectrometry. nih.gov While BioID traditionally uses activated biotin, a related approach involves the metabolic incorporation of an alkyne-bearing amino acid into proteins. Subsequent labeling with an azide-containing biotin reagent, such as this compound, via click chemistry allows for the capture and identification of interacting partners. nih.gov This provides a temporal dimension to the study of protein interactions. springernature.com
Photoaffinity labeling is another technique that benefits from the properties of this compound. In this approach, a "bait" molecule is equipped with a photoreactive group and a bioorthogonal handle like an alkyne. thermofisher.com Upon photoactivation, the bait covalently cross-links to its interacting partners. The alkyne handle is then used to attach a biotin tag using this compound through a click reaction. nih.gov This allows for the selective enrichment and subsequent identification of the "prey" molecules that were in close proximity to the bait. nih.gov
| Technique | Principle | Role of this compound | Key Findings |
| Proximity Labeling (e.g., BioID-related methods) | An enzyme fused to a protein of interest generates reactive species that label neighboring molecules with a chemical tag. researchgate.net | Covalently attaches biotin to alkyne-tagged interacting proteins via click chemistry for their subsequent enrichment. nih.gov | Identification of transient and weak protein-protein interactions within specific cellular compartments. researchgate.net |
| Photoaffinity Labeling | A photoreactive group on a bait molecule is activated by light to form a covalent bond with interacting molecules. thermofisher.com | Used to biotinylate the alkyne-modified cross-linked complexes for affinity purification and identification. nih.gov | Mapping of binding sites and identification of direct interaction partners of small molecules, proteins, and nucleic acids. |
Post-Translational Modification Analysis via Chemical Reporters
The study of post-translational modifications (PTMs) is critical for understanding the regulation of protein function. This compound is instrumental in the chemical reporter strategy for the detection and enrichment of PTMs. This method circumvents the often-limited availability and specificity of antibodies for many PTMs. nih.govcreative-proteomics.com
The general workflow involves the metabolic labeling of cells with an unnatural substrate containing a bioorthogonal handle, such as an alkyne or an azide. nih.gov For instance, cells can be cultured with an alkyne-modified monosaccharide to label glycoproteins, or an alkyne-modified fatty acid to label acylated proteins. gbiosciences.com These modified biomolecules are then incorporated into cellular pathways and attached to proteins as PTMs. Following cell lysis, the alkyne-tagged proteins are covalently linked to this compound through a CuAAC reaction. nih.gov The resulting biotinylated proteins can then be enriched using streptavidin affinity chromatography, effectively separating them from the unmodified proteome. nih.gov The enriched proteins are subsequently identified and the PTM sites are mapped using mass spectrometry. nih.gov
This chemical reporter strategy has been successfully applied to a wide range of PTMs, providing a powerful tool for discovering novel modified proteins and understanding the dynamics of PTMs in response to various stimuli.
| Post-Translational Modification | Chemical Reporter Strategy | Function of this compound |
| Glycosylation (O-GlcNAcylation) | Metabolic labeling with alkyne-modified N-acetylglucosamine (GlcNAc) analogs. nih.gov | Biotinylation of alkyne-tagged glycoproteins for enrichment and proteomic analysis. nih.gov |
| Palmitoylation | Metabolic labeling with alkyne-containing fatty acid analogs. nih.gov | Enables affinity purification of lipid-modified proteins for identification. |
| Myristoylation | Use of alkyne-bearing myristic acid analogs in cell culture. nih.gov | Covalent attachment of biotin to myristoylated proteins for their isolation. |
| Acetylation | Metabolic labeling with alkyne analogs of acetate. | Facilitates the enrichment and subsequent mass spectrometric analysis of acetylated proteins. |
| Farnesylation | Introduction of farnesyl pyrophosphate analogs with alkyne handles. nih.gov | Allows for the biotin tagging and purification of prenylated proteins. |
Development of Diagnostic Assays (e.g., ELISA, Western Blotting)
The high affinity of the biotin-streptavidin interaction is widely exploited to enhance the sensitivity and versatility of immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting. This compound, through its ability to biotinylate proteins and other molecules via click chemistry, plays a key role in the preparation of reagents for these advanced diagnostic assays. vectorlabs.com
In a typical ELISA or Western blot, a primary antibody binds to the target antigen. A secondary antibody, which recognizes the primary antibody, is conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore. The signal generated by the reporter is proportional to the amount of antigen present. By using a biotinylated secondary antibody and a streptavidin-enzyme conjugate, the signal can be significantly amplified. southernbiotech.com This is because multiple streptavidin-enzyme conjugates can bind to a single biotinylated antibody, and each streptavidin molecule can bind up to four biotin molecules, leading to a cascade of signal enhancement. who.int
| Assay | Role of this compound | Advantages of Biotin-Streptavidin System |
| ELISA | Preparation of biotinylated detection antibodies via click chemistry. | Signal Amplification: Multiple streptavidin-enzyme conjugates can bind to each biotinylated antibody, increasing the signal output. who.intnih.govImproved Sensitivity: Lower concentrations of the target analyte can be detected. researchgate.net |
| Western Blotting | Creation of biotinylated probes for the detection of specific proteins on a membrane. | Enhanced Detection: Allows for the visualization of low-abundance proteins. Reduced Background: The high specificity of the biotin-streptavidin interaction can lead to lower non-specific binding. rockland.com |
Role of + Biotin Peg4 Azide in Advanced Drug Discovery and Therapeutic Modalities
Targeted Drug Delivery Systems
The principle of targeted drug delivery aims to enhance the therapeutic efficacy of drugs by ensuring their accumulation at the site of action, thereby minimizing off-target effects and systemic toxicity. (+)-Biotin-PEG4-azide is instrumental in the design of such systems, particularly in the functionalization of nanoparticles.
This compound serves as a key reagent for the surface modification of nanoparticles, imparting targeting capabilities. The azide (B81097) group allows for its covalent attachment to alkyne-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction thno.orgd-nb.infonih.gov. This process results in biotinylated nanoparticles that can specifically target cells overexpressing biotin (B1667282) receptors. rsc.org Many cancer cells, for instance, exhibit an increased uptake of biotin to meet the metabolic demands of rapid proliferation, making biotin a valuable targeting ligand for anticancer therapies rsc.orgtandfonline.com.
The conjugation process leverages the bioorthogonality of the click chemistry reaction, which proceeds with high efficiency in aqueous environments without interfering with biological functionalities d-nb.info. This allows for the reliable and reproducible preparation of targeted drug delivery vehicles. The PEG4 linker in this compound plays a critical role by extending the biotin moiety away from the nanoparticle surface, which can help to minimize steric hindrance and improve its accessibility to biotin receptors on the cell surface lumiprobe.com. Furthermore, the hydrophilic nature of the PEG linker can enhance the aqueous solubility and stability of the nanoparticles biochempeg.com.
A study on lutein-loaded polymeric nanoparticles demonstrated that biotin-decorated nanoparticles showed higher cellular uptake in retinal cells compared to non-targeted nanoparticles. nih.gov In another example, biotin-conjugated nanoparticles were shown to improve the selective delivery of paclitaxel into cancer cells that overexpress biotin receptors. researchgate.net While these studies use biotin-PEG conjugates, the principle directly applies to the utility of this compound for creating such targeted systems.
The use of this compound in functionalizing nanoparticles is a strategic approach to improve therapeutic outcomes in various disease models. For instance, in cancer therapy, biotin-targeted nanoparticles can enhance the delivery of chemotherapeutic agents to tumor cells, thereby increasing their cytotoxic efficacy while reducing damage to healthy tissues rsc.orgtandfonline.com.
Research has shown that nanoparticles decorated with biotin, facilitated by biotin-PEG linkers, can effectively deliver drugs to cancer cells. For example, a study involving biotin-decorated PLGA nanoparticles for the delivery of the anti-cancer drug SN-38 showed preferential anticancer properties against tumor cells with biotin receptor overexpression tandfonline.com. Similarly, a drug delivery system using biotin-conjugated block copolymeric nanoparticles demonstrated enhanced tumor-targeted delivery researchgate.net.
The versatility of the azide group allows for the incorporation of this compound into a wide array of nanoparticle platforms, including liposomes, polymeric nanoparticles, and gold nanoparticles cd-bioparticles.netmdpi.com. This flexibility enables the development of tailored drug delivery systems for a variety of therapeutic agents and disease targets. The ability to combine the targeting function of biotin with the drug-carrying capacity of nanoparticles represents a significant advancement in creating more effective and less toxic therapeutic interventions.
Proteolysis Targeting Chimeras (PROTACs) Synthesis
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. chempep.com These molecules consist of two active domains connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. medchemexpress.com
This compound is utilized as a versatile building block in the synthesis of PROTACs. medchemexpress.com Its azide functionality allows for the straightforward connection of a target protein-binding ligand (warhead) or an E3 ligase-binding ligand through click chemistry. nih.gov This modular approach facilitates the rapid assembly of PROTAC libraries with varying linker lengths and compositions to identify the optimal degrader molecule. nih.gov
The PEG4 component of the linker is particularly advantageous in PROTAC design. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule. nih.govprecisepeg.com The defined length of the PEG4 chain (four ethylene glycol units) provides a specific spatial separation between the two binding ligands, which is a critical parameter for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
| Feature of this compound | Role in PROTAC Synthesis | Reference |
| Biotin Moiety | Can be used as an affinity handle for purification or as a tool for studying PROTAC biology. | chempep.com |
| PEG4 Linker | Provides hydrophilicity, improves solubility, and offers a defined length for optimal ternary complex formation. | biochempeg.comnih.govprecisepeg.com |
| Azide Group | Enables facile and efficient conjugation to alkyne-containing ligands via click chemistry. | medchemexpress.comnih.gov |
The design of an effective PROTAC is a multifactorial process where the linker plays a pivotal role. The length, composition, and attachment points of the linker can significantly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein ubiquitination and subsequent degradation. chempep.com
The use of PEG-based linkers, such as the one found in this compound, is a common strategy to improve the physicochemical properties of PROTACs. nih.govresearchgate.net The hydrophilicity imparted by the PEG chain can help to overcome the often poor solubility of complex PROTAC molecules. precisepeg.com Furthermore, the flexibility of the PEG linker can allow for the necessary conformational adjustments to achieve a productive ternary complex. nih.gov
Studies have shown that even subtle changes in linker length, such as the addition or removal of a single ethylene glycol unit, can have a profound impact on the degradation efficiency and selectivity of a PROTAC. nih.gov Therefore, the availability of well-defined linker building blocks like this compound is crucial for the systematic optimization of PROTAC molecules. The biotin group, while not directly involved in the degradation process, can be utilized as a valuable tool for in vitro studies, such as affinity pull-down assays to confirm target engagement. chempep.com
Development of Affinity-Based Probes for Drug Target Identification
Identifying the molecular targets of bioactive compounds is a fundamental step in drug discovery and understanding their mechanism of action. Affinity-based probes are powerful tools for this purpose, allowing for the capture and identification of cellular binding partners. rsc.orgnih.gov
This compound is an ideal reagent for the construction of such probes. The azide group can be readily "clicked" onto a small molecule of interest that has been functionalized with an alkyne group. rsc.org This creates a biotinylated version of the small molecule that can then be used to probe complex biological samples, such as cell lysates. rsc.orgnih.gov
Methodological Considerations and Optimization in Using + Biotin Peg4 Azide
Spacer Length Optimization for Biotin-Streptavidin Binding
The tetraethylene glycol (PEG4) spacer in (+)-Biotin-PEG4-azide plays a critical role in the efficiency of biotin-streptavidin binding. This long, hydrophilic linker physically separates the biotin (B1667282) moiety from the conjugated biomolecule, which helps to mitigate steric hindrance that can impede the interaction with the binding pocket of streptavidin. lumiprobe.comprecisepeg.combroadpharm.com The flexibility of the PEG spacer allows the biotin group to have a greater range of motion, facilitating its access to the deep biotin-binding sites on the streptavidin tetramer. nih.govnih.gov
Research has shown that the length of the spacer arm is a critical determinant of binding efficiency. thermofisher.com Longer spacers can lead to the formation of thick, multi-layered protein structures on a surface, as the flexibility of the polymer chains allows for distorted conformations that optimize binding and protein-protein interactions. nih.govnih.gov However, the relationship between spacer length and binding is not always linear and can be influenced by the density of biotinylation. At low surface densities of biotin, longer linkers can significantly increase the association rate with streptavidin. nih.gov For instance, a PEG11 spacer (approximately 5.9 nm) demonstrated a tenfold faster on-rate compared to a shorter 0.9 nm spacer at low functionalization percentages. nih.gov
Conversely, at higher densities of biotinylation, the benefits of a very long spacer may diminish, and shorter spacers might become more effective as molecular crowding forces the biotin to be more available. nih.gov The PEG4 spacer in this compound offers a balance, providing sufficient length to overcome steric hindrance in many applications while maintaining good aqueous solubility. lumiprobe.comprecisepeg.combroadpharm.com
Table 1: Impact of Spacer Length on Biotin-Streptavidin Interaction
| Spacer Characteristic | Effect on Binding | Research Findings |
|---|---|---|
| Flexibility | Allows the biotin to efficiently interact with streptavidin's binding pocket. nih.gov | Flexible spacers can accommodate distorted conformations to optimize binding. nih.govnih.gov |
| Length | Reduces steric hindrance between the conjugated molecule and streptavidin. thermofisher.com | Longer spacers can lead to the formation of thick multi-layers of proteins. nih.govnih.gov |
| Hydrophilicity | Enhances the solubility of the biotinylated molecule in aqueous environments. lumiprobe.comcd-bioparticles.net | The PEG spacer improves the solubility of labeled molecules. cd-bioparticles.net |
| Binding Efficiency | Can be dependent on the surface density of biotin. | The efficiency of biotin-streptavidin binding may decrease with shorter spacers at low densities. nih.gov |
Reaction Conditions for Bioconjugation Efficiency and Specificity
This compound is designed for "click chemistry," a set of bio-orthogonal reactions known for their high efficiency and specificity in mild, aqueous conditions. abpbio.com The azide (B81097) group on the molecule readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne-modified biomolecule. vectorlabs.commedchemexpress.com This reaction forms a stable triazole linkage. vectorlabs.comclickchemistrytools.com.cn Alternatively, for applications where copper might be cytotoxic or interfere with the biological system, this compound can undergo a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules like DBCO or BCN. vectorlabs.commedchemexpress.comnih.gov
For optimal bioconjugation, several reaction parameters should be considered. In CuAAC reactions, the concentrations of the copper(I) catalyst, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as THPTA or BTTAA are critical. researchgate.net These components work together to ensure the efficiency of the click reaction while minimizing potential side reactions. The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to a few hours. researchgate.netchemrxiv.org It is also important to perform the reaction in a buffer that is free of competing nucleophiles, such as sodium azide, which could reduce labeling efficiency. moleculardevices.com
Table 2: Key Parameters for Bioconjugation with this compound
| Parameter | Recommended Condition/Consideration | Rationale |
|---|---|---|
| Reaction Type | Copper-catalyzed (CuAAC) or copper-free (SPAAC). vectorlabs.commedchemexpress.com | Choice depends on the biological system and potential copper toxicity. nih.gov |
| Catalyst (for CuAAC) | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate). chemrxiv.org | To generate the active copper(I) catalyst in situ. |
| Ligand (for CuAAC) | THPTA or BTTAA. researchgate.net | To stabilize the copper(I) ion and improve reaction efficiency. |
| Solvent | Aqueous buffers such as PBS, free of competing nucleophiles. moleculardevices.com | To maintain the biological activity of the target molecule and avoid side reactions. |
| Temperature | Typically room temperature (18-25°C). moleculardevices.com | Mild conditions to preserve the integrity of biomolecules. |
| Duration | 30 minutes to 2 hours. researchgate.netmoleculardevices.com | Generally sufficient for complete reaction. |
Strategies for Cleavable Biotinylation (e.g., Dde-protected variants)
While the high affinity of the biotin-streptavidin interaction is advantageous for detection and purification, it can also present a challenge when the recovery of the biotinylated molecule is desired. rockland.com To address this, cleavable biotinylation strategies have been developed. One such strategy involves the use of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group within the linker. rsc.org
Dde-protected biotin-PEG-azide variants allow for the capture of biotinylated molecules by streptavidin, followed by their release under mild conditions. cd-bioparticles.net The Dde group is stable under many biochemical conditions but can be selectively cleaved using dilute hydrazine (B178648) (e.g., 2% hydrazine in a suitable buffer). rsc.orgresearchgate.net This cleavage is orthogonal to many other chemical functionalities, allowing for the specific release of the target molecule without disrupting the strong biotin-streptavidin interaction itself. This approach is particularly useful in chemical proteomics for the enrichment and subsequent identification of protein targets. rsc.orgresearchgate.net
Other cleavable linkers that can be incorporated into biotin-azide reagents include disulfide bonds, which are cleaved by reducing agents, and photocleavable linkers. rockland.comrsc.org
Table 3: Comparison of Cleavable Biotinylation Strategies
| Cleavable Linker | Cleavage Condition | Advantages | Considerations |
|---|---|---|---|
| Dde | 2% Hydrazine. rsc.org | Mild and specific cleavage conditions. cd-bioparticles.netrsc.org | Hydrazine can be toxic and requires careful handling. |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP). rockland.comrsc.org | Biocompatible cleavage. | May not be suitable for proteins with essential disulfide bonds. |
| Diazo | Sodium dithionite. | Allows for traceless cleavage. | Reagents may have limited stability. |
| Photocleavable | UV light. rockland.com | Spatially and temporally controlled cleavage. | UV exposure can potentially damage biomolecules. |
Minimizing Non-Specific Labeling and Off-Target Reactions
Achieving high specificity is paramount in any labeling experiment. Non-specific labeling can arise from the biotin-azide reagent itself binding to cellular components or from off-target reactions during the bioconjugation step. Several strategies can be employed to minimize these undesirable effects.
One common source of non-specific binding is the hydrophobic nature of some reagents. While the PEG4 spacer in this compound enhances aqueous solubility, it is still advisable to use appropriate blocking agents. lumiprobe.com In immunohistochemistry and other cell-based assays, blocking with serum from the same species as the secondary antibody or with a protein solution like bovine serum albumin (BSA) can prevent non-specific antibody binding to cellular structures. bio-rad-antibodies.combio-techne.com However, when using biotin-avidin detection systems, it is recommended to avoid blocking with milk, as it contains endogenous biotin. bio-rad-antibodies.com
In the context of click chemistry, non-specific labeling can occur if the reaction components are not optimized. For instance, in cell lysates, alkylation of free thiols prior to the click reaction can significantly reduce background biotinylation signals. nih.gov It is also crucial to remove any excess, unreacted biotin-azide probe after the labeling step, for example, by using a desalting column, to prevent it from binding non-specifically during subsequent detection or purification steps. researchgate.net Washing steps are also critical for removing non-specifically bound reagents. In some cases, washing with solutions containing urea (B33335) or guanidine (B92328) hydrochloride can help disrupt non-specific hydrophobic interactions. researchgate.net
Table 4: Strategies to Minimize Non-Specific Labeling
| Strategy | Method | Application Context |
|---|---|---|
| Blocking | Pre-incubation with serum or BSA. bio-rad-antibodies.combio-techne.com | Immunohistochemistry, cell-based assays. |
| Alkylation | Treatment with iodoacetamide (B48618) or similar reagents. nih.gov | Click chemistry in cell lysates to block reactive thiols. |
| Washing | Thorough washing with appropriate buffers (e.g., PBS with Tween-20). | General - to remove unbound reagents. |
| Purification | Use of desalting columns (e.g., PD-10) post-labeling. researchgate.net | To remove excess biotin-azide before detection/purification. |
| Quenching | Treatment with 3-10% hydrogen peroxide. bio-techne.com | To block endogenous peroxidase activity in chromogenic IHC. |
Emerging Research Avenues and Future Perspectives for + Biotin Peg4 Azide
Integration with Advanced Spectroscopic and Imaging Techniques
The unique structure of (+)-Biotin-PEG4-azide makes it an ideal reagent for integrating biological systems with sophisticated analytical platforms. Its primary role is to act as a versatile molecular handle, enabling the attachment of alkyne-modified biomolecules to a universal detection or imaging system based on the biotin-streptavidin interaction. chempep.comlumiprobe.com
Once a target molecule is labeled with this compound, it can be detected using streptavidin conjugated to a variety of probes. For fluorescence microscopy, streptavidin linked to fluorophores allows for the visualization and tracking of labeled molecules within live cells. chemimpex.com This approach is central to understanding dynamic cellular processes. chemimpex.com In the realm of molecular imaging, streptavidin can be conjugated to radioisotopes for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), enabling non-invasive imaging in vivo. chempep.com
Beyond imaging, this compound facilitates advanced spectroscopic analysis. For instance, in Surface Plasmon Resonance (SPR), this compound can be used to immobilize alkyne-modified molecules onto a streptavidin-coated sensor chip. This setup allows for real-time, label-free analysis of biomolecular interactions.
| Technique | Description | Role of this compound |
|---|---|---|
| Fluorescence Microscopy | Uses fluorescent probes to visualize molecules in cells and tissues. | Labels alkyne-modified targets, which are then visualized using fluorescently-tagged streptavidin. chemimpex.com |
| PET/SPECT Imaging | Nuclear imaging techniques that use radioisotopes for in vivo visualization. | Facilitates the attachment of radiolabeled streptavidin to target biomolecules for imaging. chempep.com |
| Surface Plasmon Resonance (SPR) | An optical technique for real-time monitoring of biomolecular interactions on a sensor surface. | Enables immobilization of alkyne-modified biomolecules onto streptavidin-coated sensor chips for binding studies. |
High-Throughput Screening Applications
The robustness and specificity of click chemistry, combined with the high-affinity biotin-streptavidin interaction, make this compound highly suitable for high-throughput screening (HTS) platforms. HTS is a cornerstone of drug discovery, involving the automated testing of large compound libraries for activity against a biological target. bioglyco.com
A key application is in the development of microarrays for rapid screening. bioglyco.com Large libraries of alkyne-modified small molecules, peptides, or other compounds can be synthesized and subsequently immobilized onto an azide-functionalized microarray surface. Alternatively, this compound can be used to label a library of alkyne-containing compounds in solution. These biotinylated molecules can then be captured on streptavidin-coated plates or beads. chempep.com This modularity allows for the screening of vast numbers of compounds for binding affinity or enzymatic activity in a parallel and automated fashion. The biotin (B1667282) tag provides a universal method for detection and quantification, streamlining the data acquisition process across thousands of samples.
Development of Novel Bioconjugate Architectures
This compound is a fundamental building block in the construction of complex, next-generation bioconjugates designed for targeted therapies and advanced diagnostics. Its bifunctional nature allows it to link different molecular entities with precision.
One prominent example is its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chempep.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target. This compound can be incorporated as part of the linker connecting the two binding moieties, with the biotin serving as a valuable handle for purification or functional analysis. chempep.com
Similarly, the principles of its use extend to the construction of Antibody-Drug Conjugates (ADCs). In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. This compound can be used to attach the drug payload to the antibody via a click reaction, creating a stable conjugate. Furthermore, researchers are developing more complex, branched linker architectures that incorporate multiple azide (B81097) groups, allowing for the attachment of several molecules to a single biotinylated scaffold. This opens the door to creating multivalent probes or drug delivery systems. The compound is also used to functionalize the surface of nanoparticles and liposomes for targeted drug delivery applications. chempep.com
| Bioconjugate Architecture | Description | Function of this compound |
|---|---|---|
| Proteolysis Targeting Chimeras (PROTACs) | Heterobifunctional molecules that induce targeted protein degradation. | Serves as a component of the linker and provides a biotin handle for purification and analysis. chempep.com |
| Antibody-Drug Conjugates (ADCs) | Antibodies linked to a cytotoxic payload for targeted cancer therapy. | Facilitates the conjugation of the drug payload to the antibody via click chemistry. |
| Functionalized Nanoparticles | Liposomes or other nanoparticles with modified surfaces for targeted delivery. | Used to attach targeting ligands or other functional molecules to the nanoparticle surface. chempep.com |
| Multivalent Scaffolds | Structures designed to present multiple copies of a molecule to enhance binding or signaling. | Acts as a foundational piece to link multiple functional groups to a central biotinylated core. |
Computational Modeling and Rational Design of Bioconjugation Reactions
Future advancements in the use of this compound will increasingly be driven by computational methods that enable the rational design of bioconjugates and the optimization of the conjugation reactions themselves. nih.gov These in silico approaches provide atomic-level insights that are difficult to obtain through experimental methods alone. researchgate.net
Computational modeling in this context can be divided into two main areas:
Modeling the Click Reaction: Quantum mechanics methods like Density Functional Theory (DFT) are used to study the reaction mechanism of azide-alkyne cycloadditions. rsc.orgresearchgate.net These simulations can map out the reaction pathways, identify transition states, and calculate activation energies. scispace.com This knowledge helps in the rational design of more efficient catalysts for CuAAC reactions or more reactive cyclooctynes for SPAAC. Furthermore, machine learning models, such as recurrent neural networks, are being developed to predict the success rate of click reactions based on the structure of the reactants. acs.org
Modeling the Bioconjugate: Molecular Dynamics (MD) simulations are employed to understand the structural and dynamic properties of the final bioconjugate. researchgate.netplos.org These simulations can model the behavior of the PEG4 linker, revealing how its flexibility and length impact the solubility, stability, and steric profile of the conjugated molecule. plos.orgnih.gov For example, MD simulations can predict how the PEG chain shields the attached protein from its environment or how it orients the biotin moiety for optimal binding to streptavidin. plos.orgcnr.it This information is critical for the rational design of linkers to achieve desired pharmacokinetic and pharmacodynamic properties in therapeutic conjugates. rsc.org
| Computational Method | Application to this compound | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the electronic structure and mechanism of the azide-alkyne cycloaddition. rsc.orgresearchgate.net | To understand reaction pathways, optimize catalysts, and design more reactive linkers. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of the PEG4 linker and the entire bioconjugate. researchgate.netplos.org | To predict the impact of the linker on solubility, steric hindrance, and binding affinity. cnr.it |
| Machine Learning (e.g., RNN) | Predicting the feasibility and outcome of CuAAC reactions. acs.org | To improve the success rate of bioconjugation experiments and streamline discovery workflows. |
Q & A
Q. How can researchers optimize experimental conditions for efficient conjugation of (+)-Biotin-PEG4-azide with biomolecules via click chemistry?
- Methodological Answer : this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne/DBCO/BCN-functionalized molecules. Key variables include:
- Molar ratio : A 1:1.2 (azide:alkyne) ratio minimizes unreacted intermediates .
- Reaction time : CuAAC typically requires 2–4 hours at 25°C, while SPAAC proceeds faster (30–60 minutes) under physiological conditions .
- Catalyst optimization : For CuAAC, use 1 mM CuSO₄ with 5 mM sodium ascorbate to prevent copper-induced biomolecule damage .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using mass spectrometry (MS) .
Q. What purification and characterization methods are critical for confirming successful biotinylation and azide reactivity?
- Methodological Answer :
- Purification : Size-exclusion chromatography (SEC) or dialysis effectively removes unreacted biotin or azide precursors. For small-scale reactions, reverse-phase HPLC is preferred .
- Characterization :
- Biotin confirmation : Use streptavidin-coated ELISA plates or fluorescence polarization assays to quantify biotin-avidin binding affinity .
- Azide reactivity : Perform a kinetic assay with dibenzocyclooctyne (DBCO)-fluorophore conjugates to measure click reaction efficiency .
- Structural validation : NMR (¹H, ¹³C) and high-resolution MS (HRMS) confirm molecular identity and purity .
Q. How does the PEG4 spacer influence solubility and non-specific binding in aqueous versus organic systems?
- Methodological Answer : The PEG4 linker enhances aqueous solubility (critical for in vitro assays) by reducing hydrophobic interactions. In organic solvents (e.g., DMSO), PEG4 maintains flexibility, enabling efficient conjugation. To mitigate non-specific binding:
- Use blocking agents (e.g., BSA, 1–5% w/v) in immunoassays .
- Optimize buffer pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to minimize electrostatic interactions .
Q. What are the best practices for long-term storage and handling to preserve azide reactivity?
- Methodological Answer :
- Storage : Aliquot in anhydrous DMSO (10 mM stock) and store at -80°C under inert gas (argon) to prevent azide degradation .
- Handling : Avoid freeze-thaw cycles and prolonged exposure to light. Confirm azide integrity pre-experiment via IR spectroscopy (azide peak at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC (PROteolysis-Targeting Chimera) design for targeted protein degradation?
- Methodological Answer : The PEG4 linker bridges the biotinylated E3 ligase recruiter and the target protein binder. Key considerations:
- Linker length : PEG4’s 16-atom spacer balances flexibility and steric accessibility for ternary complex formation .
- Click chemistry compatibility : Use SPAAC (DBCO-PEG4-biotin) for in-cell applications to avoid copper toxicity .
- Validation : Monitor target protein ubiquitination via Western blot and proteasomal degradation using cycloheximide chase assays .
Q. What strategies enable multiplexed detection using this compound in combination with orthogonal labeling systems (e.g., fluorophores, SILAC)?
- Methodological Answer :
- Dual labeling : Combine azide-DBCO click chemistry with biotin-avidin affinity to track two distinct biomolecular pools .
- Quantitative proteomics : Isotope-coded azide tags (e.g., SILAC) enable mass spectrometry-based quantification of biotinylated targets .
Q. How do structural modifications (e.g., picolyl-azide variants) affect in vivo stability and pharmacokinetics?
- Methodological Answer :
Q. How can researchers resolve contradictory data on click reaction efficiency across different experimental systems?
- Methodological Answer : Contradictions often arise from:
- Catalyst interference : Copper ions inhibit enzyme activity in cell lysates; use SPAAC instead .
- Steric hindrance : Optimize linker length (e.g., PEG4 vs. PEG12) for bulky targets .
- Troubleshooting : Perform negative controls (no catalyst) and quantify unreacted azide via cyclooctyne-fluorescein quenching assays .
Q. What experimental designs minimize non-specific adsorption when functionalizing nanomaterials with this compound?
- Methodological Answer :
- Surface passivation : Pre-coat nanoparticles (e.g., Au, SiO₂) with PEG-thiols to block non-specific binding .
- Density optimization : Titrate azide concentration to achieve 5–10 ligands/nm², balancing signal and steric effects .
Q. How do researchers quantify biotin-avidin binding kinetics under varying pH and temperature conditions?
- Methodological Answer :
Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure association/dissociation rates. Key parameters: - pH dependence : Avidin exhibits higher affinity (Kd ~10⁻¹⁵ M) at pH 7.0 vs. reduced binding at pH <5.0 .
- Temperature effects : Higher temperatures (37°C) accelerate dissociation, critical for reversible labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
